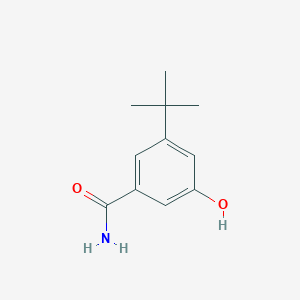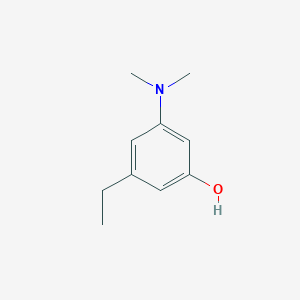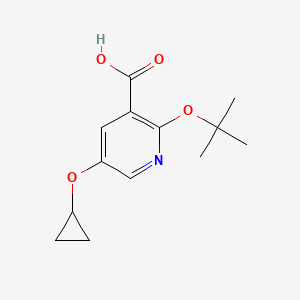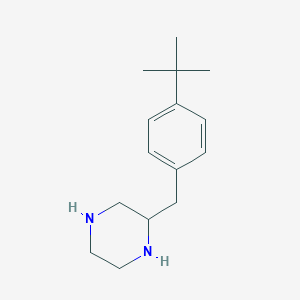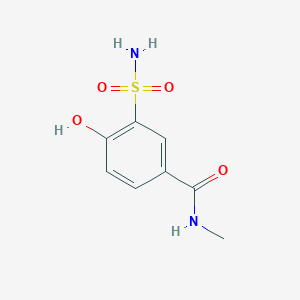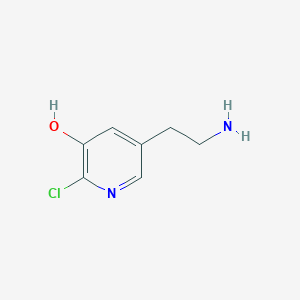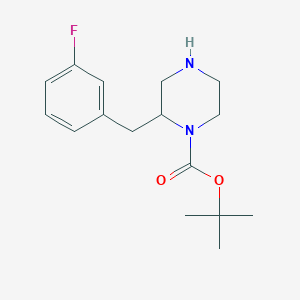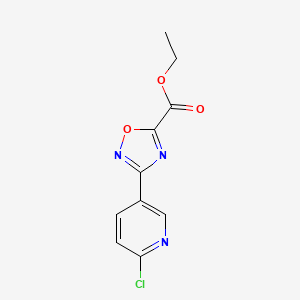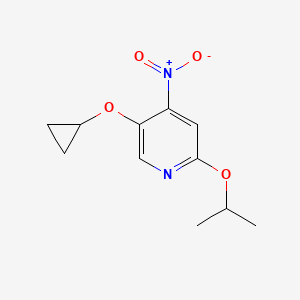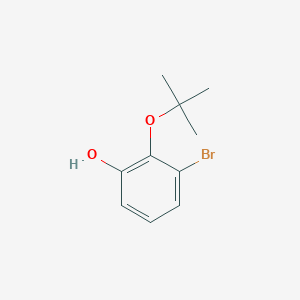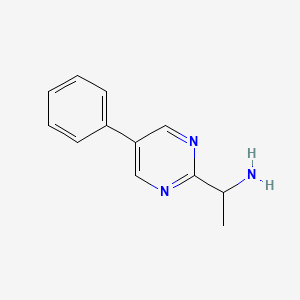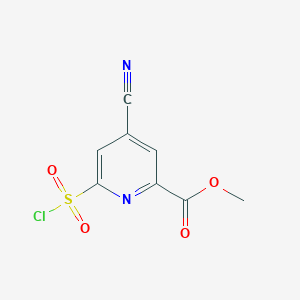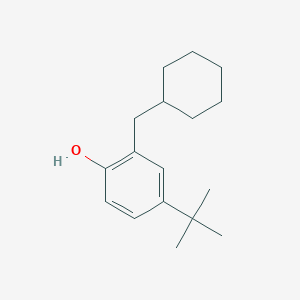
4-Tert-butyl-2-(cyclohexylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2-(cyclohexylmethyl)phenol is an organic compound characterized by a phenolic structure with a tert-butyl group at the fourth position and a cyclohexylmethyl group at the second position. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The raw materials, phenol, tert-butyl chloride, and cyclohexylmethyl chloride, are reacted in a continuous flow reactor. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound .
化学反应分析
Types of Reactions: 4-Tert-butyl-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
科学研究应用
4-Tert-butyl-2-(cyclohexylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Investigated for its potential antioxidant properties and its ability to neutralize free radicals.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
作用机制
The mechanism of action of 4-Tert-butyl-2-(cyclohexylmethyl)phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is crucial in stabilizing various compounds and materials. The compound’s molecular targets include reactive oxygen species and free radicals, which it neutralizes through redox reactions .
相似化合物的比较
4-tert-Butylphenol: Similar structure but lacks the cyclohexylmethyl group.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a cyclohexylmethyl group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains additional tert-butyl groups and a dimethylaminomethyl group.
Uniqueness: 4-Tert-butyl-2-(cyclohexylmethyl)phenol is unique due to the presence of both tert-butyl and cyclohexylmethyl groups, which enhance its stability and antioxidant properties compared to similar compounds. This unique structure makes it particularly effective in applications requiring high stability and resistance to oxidation .
属性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI 键 |
MILMLPYLPGZWMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


